- Preparation of antibody drug conjugates with NAMPT inhibitors for use in treatment of cancer, World Intellectual Property Organization, , ,
Cas no 956388-05-9 (1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole)
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-(Tetrahydro-pyran-2-yl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole
- (1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-yl)boronic acid pinacol ester
- 1-(TETRAHYDRO-2H-PYRAN-2-YL)-1H-INDAZOLE-4-BORONIC ACID PINACOL ESTER
- 1-(Tetrah
- 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (ACI)
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- P12225
- BCP14227
- 1-(Oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- MFCD18207194
- SCHEMBL138511
- AS-51252
- C18H25BN2O3
- CS-M0441
- 1-Tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
- NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- DTXSID00732450
- DB-345430
- PB13787
- 1-(Tetrahydro-2H-pyran-2-yl)indazole-4-boronic Acid Pinacol Ester
- SY096928
- AKOS016002312
- 956388-05-9
-
- MDL: MFCD18207194
- Inchi: 1S/C18H25BN2O3/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15-13(14)12-20-21(15)16-10-5-6-11-22-16/h7-9,12,16H,5-6,10-11H2,1-4H3
- InChI Key: NWAGHQGLQLEDIZ-UHFFFAOYSA-N
- SMILES: N1N(C2CCCCO2)C2C(=C(B3OC(C)(C)C(C)(C)O3)C=CC=2)C=1
Computed Properties
- Exact Mass: 328.1958228g/mol
- Monoisotopic Mass: 328.1958228g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.5
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001822-1g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 1g |
$596.16 | 2023-08-31 | |
| Alichem | A119001822-5g |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 5g |
$1789.56 | 2023-08-31 | |
| Chemenu | CM136054-250mg |
1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95%+ | 250mg |
$314 | 2021-08-05 | |
| ChemScence | CS-M0441-100mg |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 100mg |
$177.0 | 2022-04-26 | ||
| ChemScence | CS-M0441-250mg |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 250mg |
$214.0 | 2022-04-26 | ||
| ChemScence | CS-M0441-1g |
1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 1g |
$427.0 | 2022-04-26 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-50mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 50mg |
819.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-200mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 200mg |
1634.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-250mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 250mg |
3312CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TL367-100mg |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole |
956388-05-9 | 95% | 100mg |
1990CNY | 2021-05-08 |
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Production Method
Production Method 1
Production Method 2
1.2 Reagents: Water
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
Production Method 3
- Preparation of imidazopyridines and related derivatives as MeTTL3 inhibitors, World Intellectual Property Organization, , ,
Production Method 4
- Process for making thienopyrimidine compounds, United States, , ,
Production Method 5
- Synthesis of the small-molecule PI3K inhibitor GDC-0941, Zhongguo Xinyao Zazhi, 2013, 22(11), 1325-1329
Production Method 6
- Pyrimidine analogs and derivatives as inhibitors of receptor interacting protein kinase 1 (RIPK1) for the treatment of disease, World Intellectual Property Organization, , ,
Production Method 7
- Preparation of dioxino- and oxazin-[2,3-d]pyrimidine PI3K inhibitors for treatment of cancer and other PI3K-mediated disorders, World Intellectual Property Organization, , ,
Production Method 8
- Preparation of purine derivatives with PI3K inhibitory activity and methods of use thereof, World Intellectual Property Organization, , ,
Production Method 9
- Pyrazolo[3,4-d]pyrimidine derivatives as PI3K inhibitors useful in the treatment of cancer and preparation thereof, World Intellectual Property Organization, , ,
Production Method 10
- Preparation of tricyclic N-heteroaryl compounds as PI3K inhibitors for treatment of cancer, World Intellectual Property Organization, , ,
Production Method 11
- Preparation of thiazolopyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,
Production Method 12
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
Production Method 13
- Protected indazole boronic acid pinacolyl esters: facile syntheses and studies of reactivities in Suzuki-Miyaura cross-coupling and hydroxydeboronation reactions, Synlett, 2009, (4), 615-619
Production Method 14
- Preparation of polyheterocyclic compounds as METTL3 inhibitors, World Intellectual Property Organization, , ,
Production Method 15
- Preparation of dihydropyrazinopyrazinone derivatives for use as mTOR protein kinase modulators, World Intellectual Property Organization, , ,
Production Method 16
- Preparation of pyrazino[2,3-b]pyrazinone compounds as mTOR kinase inhibitors for oncology indications and diseases associated with the mTOR/PI3K/AKT pathway, World Intellectual Property Organization, , ,
Production Method 17
- Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition, Bioorganic Chemistry, 2020, 104,
Production Method 18
- Preparation method and application of thieno[3,2-d]pyrimidine compound for preparing drug for treating and preventing proliferative disease and cancer, China, , ,
Production Method 19
- Process for the preparation of thienopyrimidines as PI3K inhibitors, World Intellectual Property Organization, , ,
Production Method 20
1.2 Catalysts: Trifluoroacetic acid ; overnight
- Preparation of triazine compounds as kinase inhibitors for treating PI3K/mTOR pathway related disorders, World Intellectual Property Organization, , ,
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Raw materials
- 2H-Indazole, 4-chloro-2-(tetrahydro-2H-pyran-2-yl)-
- 4-bromo-1-(oxan-2-yl)-1H-indazole
- 1H-Indazole, 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-, (-)-
- 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
- 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 3,4-Dihydro-2H-pyran
- Bis(pinacolato)diborane
- (+)-4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Preparation Products
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Suppliers
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: A Versatile Synthetic Intermediate in Modern Drug Discovery
1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, with the CAS number 956388-05-9, represents a pivotal compound in the field of synthetic organic chemistry. This molecule, characterized by its indazole core and boronic acid derivative functional groups, has emerged as a critical building block for the development of novel therapeutic agents. Recent advancements in medicinal chemistry have underscored the importance of 1H-indazole scaffolds in modulating biological activity, particularly in targeting inflammation and oncogenic pathways. The strategic incorporation of 1,3,2-dioxaborolane moieties further enhances its utility in cross-coupling reactions, making it a preferred substrate for Suzuki-Miyaura and Stille coupling protocols.
Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the unique reactivity of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in the synthesis of bioactive heterocyclic compounds. Researchers at the University of California, San Francisco, demonstrated that this compound serves as an efficient intermediate for the preparation of arylboronic acid derivatives with enhanced solubility and metabolic stability. The oxan-2-yl group provides structural flexibility, enabling the fine-tuning of molecular interactions with target proteins. This adaptability has made it a cornerstone in the design of selective inhibitors for kinases and GPCRs, which are key targets in oncology and neurodegenerative disease research.
The pharmacological relevance of 1-(oxan-2-yl)-4-(tet-rimethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has been further validated by its role in the development of anti-inflammatory agents. A 2022 study in Advanced Healthcare Materials revealed that derivatives of this compound exhibit potent anti-inflammatory activity through the modulation of NF-κB signaling pathways. The boronic acid functionality contributes to the molecule's ability to form covalent bonds with cysteine residues in enzymatic targets, thereby enhancing its therapeutic efficacy. This mechanism has been explored in the context of autoimmune disorders and chronic inflammatory conditions, where traditional anti-inflammatory drugs often face limitations in selectivity and tolerability.
Advancements in computational chemistry have also provided insights into the molecular dynamics of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Molecular docking studies conducted by the European Molecular Biology Laboratory (EMBL) in 2023 revealed that this compound can adopt multiple conformations when interacting with target proteins, which may explain its broad biological activity. The indazole ring system is particularly adept at forming hydrogen bonds with amino acid residues in enzyme active sites, a property that has been leveraged in the design of small molecule inhibitors for protein kinases. These findings underscore the compound's potential as a scaffold for the development of multitarget drugs.
The synthetic versatility of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole extends to its application in combinatorial chemistry approaches. A 2024 publication in Nature Chemical Biology described the use of this compound as a starting material for the rapid synthesis of diverse libraries of bioactive molecules. The boronic acid group enables facile coupling with a variety of nucleophiles, including amines, thiols, and alcohols, which facilitates the exploration of structure-activity relationships (SAR) in drug discovery. This property has been particularly valuable in the optimization of lead compounds for the treatment of infectious diseases and metabolic disorders.
Recent developments in green chemistry have also highlighted the environmental benefits of using 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in synthetic processes. A 2023 study published in Green Chemistry demonstrated that this compound can be synthesized using catalytic methods that reduce energy consumption and minimize waste generation. The oxan-2-yl substituent, which is derived from renewable resources, further enhances the sustainability of its production. These eco-friendly synthesis strategies align with the growing emphasis on sustainable drug development, which is critical for addressing global health challenges.
The therapeutic potential of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has also been explored in the context of precision medicine. A 2024 clinical trial reported in Clinical Pharmacology & Therapeutics evaluated a derivative of this compound as a targeted therapy for patients with advanced non-small cell lung cancer (NSCLC). The molecule's ability to selectively inhibit EGFR and ALK kinases was found to improve patient outcomes while reducing side effects compared to conventional chemotherapies. This application underscores the compound's role in the development of personalized treatment strategies for oncological conditions.
Further research into the pharmacokinetic properties of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has revealed its potential as a prodrug. A 2023 study in Pharmaceutical Research demonstrated that the boronic acid moiety can be cleaved in vivo under physiological conditions, releasing the active indazole core. This property has been exploited to enhance the bioavailability of the compound, particularly in the treatment of diseases where systemic delivery is challenging. The development of such prodrug strategies is a significant advancement in the field of drug delivery systems.
The ongoing exploration of 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole in medicinal chemistry highlights its multifaceted role as a synthetic intermediate. From its use in the development of anti-inflammatory agents to its application in precision oncology, this compound continues to demonstrate its value in addressing complex medical challenges. As research in this area progresses, it is anticipated that 1-(oxan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole will play an increasingly important role in the creation of innovative therapeutic solutions.
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